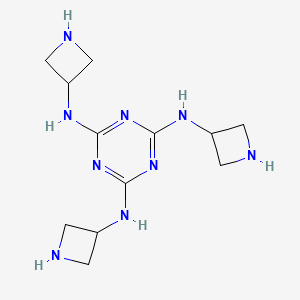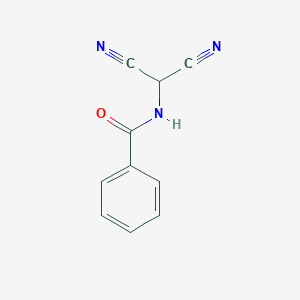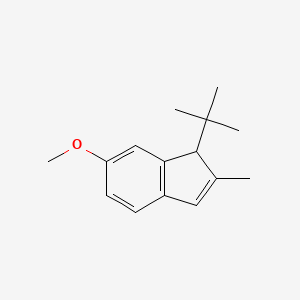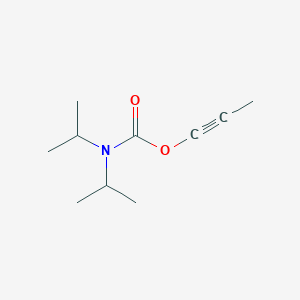
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound characterized by the presence of azetidine and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of Azetidine Rings: The azetidine rings are synthesized through cyclization reactions involving appropriate precursors.
Triazine Ring Formation: The triazine ring is formed through a condensation reaction involving cyanuric chloride and amines.
Coupling Reactions: The azetidine rings are then coupled to the triazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the azetidine and triazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N2,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The azetidine and triazine rings may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~4~-Bis(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Lacks one azetidine ring compared to the target compound.
N~2~,N~4~,N~6~-Tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine: Contains an additional azetidine ring.
1,3,5-Triazine-2,4,6-triamine: Basic triazine structure without azetidine rings.
Uniqueness
N~2~,N~4~-Bis(azetidin-3-yl)-N~6~-(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of multiple azetidine rings attached to the triazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
880082-60-0 |
|---|---|
Formule moléculaire |
C12H21N9 |
Poids moléculaire |
291.36 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(azetidin-3-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C12H21N9/c1-7(2-13-1)16-10-19-11(17-8-3-14-4-8)21-12(20-10)18-9-5-15-6-9/h7-9,13-15H,1-6H2,(H3,16,17,18,19,20,21) |
Clé InChI |
ZRYKWXQWMMFJMV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)NC2=NC(=NC(=N2)NC3CNC3)NC4CNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene](/img/structure/B12598497.png)

![1-Phosphabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B12598518.png)
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)

![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)




